molecular formula C18H15FN2OS B11368631 4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11368631
M. Wt: 326.4 g/mol
InChI Key: UPPNOPYOEJFWKC-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is studied for potential therapeutic applications in treating inflammatory diseases and cancers.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, resulting in antimicrobial and antitumor effects .

Comparison with Similar Compounds

4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C18H15FN2OS/c19-15-8-6-13(7-9-15)17(22)20-11-10-16-12-23-18(21-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,22)

InChI Key

UPPNOPYOEJFWKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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